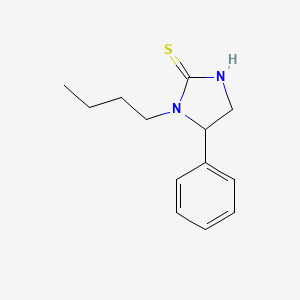
1-Butyl-5-phenyl-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-phenyl-2-imidazolidinethione is a heterocyclic compound containing sulfur. It belongs to the class of imidazolidine-2-thiones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-5-phenyl-2-imidazolidinethione can be synthesized through several methods. One common approach involves the reaction of phenylglycine methyl ester with butyl isothiocyanate under controlled conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-phenyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkyl or N-aryl derivatives, S-alkyl or S-aryl derivatives.
Scientific Research Applications
1-Butyl-5-phenyl-2-imidazolidinethione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating infections and as an anti-cancer agent.
Industry: Employed in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-butyl-5-phenyl-2-imidazolidinethione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and replication. .
Comparison with Similar Compounds
1-Butyl-5-phenyl-2-imidazolidinethione can be compared with other similar compounds, such as:
Imidazolidine-2-thione: Shares a similar core structure but lacks the butyl and phenyl substituents. It also exhibits antimicrobial and antifungal activities.
Imidazole-2-thione: Contains an imidazole ring instead of an imidazolidine ring. It is known for its antithyroid and antioxidant properties.
Benzimidazolidin-2-one: Contains a benzimidazole ring and is used in pharmaceuticals for its anti-inflammatory and anti-cancer properties
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
186424-04-4 |
|---|---|
Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-butyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C13H18N2S/c1-2-3-9-15-12(10-14-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,14,16) |
InChI Key |
MWPTUNSIFAINSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(CNC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















